3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural elements include:
- 3-sec-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene substituent: The thiazolidinone ring introduces sulfur-based electronegativity and a ketone group, which may influence redox activity and hydrogen bonding .
- Morpholinylpropylamino side chain: The morpholine group (a six-membered ring containing oxygen and nitrogen) improves solubility and bioavailability, while the propyl linker modulates steric bulk .
The compound’s Z-configuration at the methylidene bridge ensures spatial alignment of functional groups, critical for target binding. Its synthesis likely involves multi-step condensation and cyclization reactions, as seen in analogous thiazolidinone-pyrimidinone hybrids .
Properties
Molecular Formula |
C24H31N5O3S2 |
|---|---|
Molecular Weight |
501.7 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[[9-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H31N5O3S2/c1-4-17(3)29-23(31)19(34-24(29)33)15-18-20(25-8-6-9-27-11-13-32-14-12-27)26-21-16(2)7-5-10-28(21)22(18)30/h5,7,10,15,17,25H,4,6,8-9,11-14H2,1-3H3/b19-15- |
InChI Key |
CIVSOJIIYMUIKW-CYVLTUHYSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4CCOCC4)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4CCOCC4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps. One common approach is to start with the formation of the thiazolidinone ring, followed by the construction of the pyrido[1,2-a]pyrimidinone core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as optimizing reaction conditions and using high-purity reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiazolidinone ring and the pyrido[1,2-a]pyrimidinone core are likely involved in these interactions, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of thiazolidinone-fused pyrimidinones, which are explored for antimicrobial, anticancer, and enzyme-inhibitory activities. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings :
The propylmorpholinyl chain (vs. ethylmorpholinyl in ) may enhance solubility due to longer alkyl spacers, balancing logP values .
Aromaticity and Stability: The pyrido-pyrimidinone core’s aromaticity (vs. thienopyrimidinones in ) offers greater thermal and oxidative stability, critical for drug formulation .
Biological Activity: Benzyl-substituted analogs (e.g., ) show stronger π-π stacking with aromatic residues in enzyme active sites, while sec-butyl derivatives may favor hydrophobic pockets . Thiazolo-isoxazole chromenones (e.g., ) exhibit antitumor activity but lack the morpholinyl solubilizing group, limiting bioavailability .
Synthetic Accessibility: Microwave-assisted synthesis (used in ) reduces reaction times for thiazolidinone derivatives compared to conventional methods, though steric hindrance from sec-butyl may complicate yields .
Research Implications and Gaps
- Structural Optimization : Replacing sec-butyl with smaller alkyl groups (e.g., methyl) could improve synthetic yields without sacrificing activity.
- Activity Studies: Limited data exist on the target compound’s specific biological targets; molecular docking studies are recommended to validate hypothesized interactions.
- Contradictions : While morpholinyl groups generally enhance solubility , excessive alkyl chain length (e.g., propyl vs. ethyl) may paradoxically reduce it due to increased hydrophobicity—a balance needing empirical verification.
Biological Activity
The compound 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one possesses a unique structure that combines thiazolidinone and pyrimidinone functionalities. This article summarizes its biological activities, potential therapeutic applications, and relevant research findings.
Structural Characteristics
This compound features several notable structural elements:
- Thiazolidine ring : Known for its biological significance in medicinal chemistry.
- Pyrimidine ring : Commonly associated with various pharmacological properties.
- Amine group : Contributes to its reactivity and biological interactions.
| Structural Feature | Description | Biological Relevance |
|---|---|---|
| Thiazolidine ring | Contains sulfur and nitrogen | Insulin sensitization, anti-inflammatory properties |
| Pyrimidine ring | Aromatic structure | Anticancer activity |
| Amine group | Basic functional group | Enhances solubility and bioactivity |
Antimicrobial Activity
Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. A study on related thiazolidinone derivatives demonstrated potent antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, some derivatives showed activity exceeding that of standard antibiotics like ampicillin by 10–50 times. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.004 to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus .
Anticancer Potential
Pyrimidine derivatives are often explored for their anticancer potential. The presence of the pyrimidine moiety in this compound suggests possible cytotoxic effects against cancer cell lines. Compounds with similar structures have been shown to inhibit cell proliferation in various cancer models, indicating that this compound may also have anticancer properties that warrant further investigation.
Anticonvulsant Activity
Preliminary studies suggest that thiazolidinone derivatives can exhibit anticonvulsant activity. For example, compounds with similar thiazolidine structures were evaluated in seizure models, showing significant protective effects against induced seizures . This suggests the potential for this compound to be developed as a therapeutic agent for epilepsy.
Case Studies and Research Findings
- Antimicrobial Efficacy : A series of thiazolidinone derivatives were tested for their effectiveness against bacterial strains. The most active compound exhibited an MIC of 0.004 mg/mL against E. cloacae, highlighting the potential of similar structures in combating resistant bacterial infections .
- Anticancer Studies : Research on pyrimidine derivatives has shown promising results in inhibiting tumor growth in vitro. Compounds structurally related to this one have been observed to induce apoptosis in cancer cells, suggesting a mechanism that could be explored further .
- Anticonvulsant Screening : In animal models, certain thiazolidinone derivatives demonstrated significant anticonvulsant activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, indicating their potential role in seizure management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
